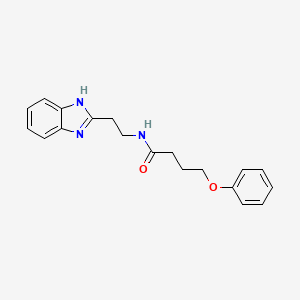

N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide

Beschreibung

N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamid ist eine Verbindung, die eine Benzimidazol-Einheit aufweist, die für ihre vielfältigen pharmakologischen Aktivitäten bekannt ist. Benzimidazol-Derivate wurden umfassend auf ihre antimikrobielle, krebshemmende, antivirale, antiparasitäre, antihypertensive und entzündungshemmende Eigenschaften untersucht

Eigenschaften

Molekularformel |

C19H21N3O2 |

|---|---|

Molekulargewicht |

323.4 g/mol |

IUPAC-Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenoxybutanamide |

InChI |

InChI=1S/C19H21N3O2/c23-19(11-6-14-24-15-7-2-1-3-8-15)20-13-12-18-21-16-9-4-5-10-17(16)22-18/h1-5,7-10H,6,11-14H2,(H,20,23)(H,21,22) |

InChI-Schlüssel |

LUSUAYJHHKHCTP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OCCCC(=O)NCCC2=NC3=CC=CC=C3N2 |

Löslichkeit |

>48.5 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamid beinhaltet typischerweise die Kondensation von o-Phenylendiamin mit einem geeigneten Aldehyd, um den Benzimidazol-Kern zu bildenHäufig verwendete Reagenzien in diesen Reaktionen sind Ameisensäure, Trimethylorthoformiat und Schwefelkohlenstoff in alkalischen alkoholischen Lösungen .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Benzimidazol-Derivate beinhalten häufig groß angelegte Kondensationsreaktionen unter Verwendung von automatisierten Reaktoren. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von Katalysatoren und kontrollierte Temperatur- und Druckbedingungen sind entscheidend für eine effiziente Produktion .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Übliche Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Verbindung kann nukleophile Substitutionsreaktionen eingehen, wobei der Benzimidazol-Ring als Nukleophil fungiert

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile, oft unter basischen oder sauren Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Benzimidazol-N-Oxiden führen, während die Reduktion zu Benzimidazol-Derivaten mit reduzierten funktionellen Gruppen führen kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Benzimidazol-Einheit ist dafür bekannt, an Proteine und Enzyme zu binden und deren Aktivität zu hemmen. Dies kann zu verschiedenen biologischen Effekten führen, wie z. B. antimikrobiellen und krebshemmenden Aktivitäten. Die Verbindung kann auch mit DNA interagieren und zu einer Störung zellulärer Prozesse führen.

Wirkmechanismus

The mechanism of action of N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to proteins and enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The compound may also interact with DNA, leading to the disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N-(2-(1H-Benzimidazol-2-YL)ethyl)-2-(2-methoxyphenoxy)acetamid

- N-(2-(1H-Benzimidazol-2-YL)ethyl)-2-(2-methylphenoxy)acetamid

- N-(2-(1H-Benzimidazol-2-YL)ethyl)-2-(2,6-dimethylphenoxy)acetamid .

Einzigartigkeit

N-(2-(1H-Benzimidazol-2-YL)ethyl)-4-phenoxybutanamid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm besondere biologische Aktivitäten verleihen. Das Vorhandensein der Phenoxybutanamid-Gruppe verstärkt seine Fähigkeit, mit molekularen Zielstrukturen zu interagieren, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.